molecular formula C9H15NO B1661727 (6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol CAS No. 942603-57-8

(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol

Cat. No.: B1661727
CAS No.: 942603-57-8
M. Wt: 153.22
InChI Key: IKSFAPINKBLLEN-UHFFFAOYSA-N
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Description

The chemical compound “(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol” is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications in fields like pharmaceuticals, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol” are designed to scale up the synthesis process while maintaining high purity and yield. These methods may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

“(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups .

Scientific Research Applications

“(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol” has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties

Mechanism of Action

The mechanism of action of “(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol” include other organic molecules with comparable structures and functional groups. These compounds may share similar properties and applications but differ in their specific chemical makeup and reactivity .

Uniqueness

What sets “this compound” apart from similar compounds is its unique combination of properties, such as its stability, reactivity, and versatility in various applications. This makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFAPINKBLLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(CCCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215489
Record name Tetrahydro-2-methylene-1H-pyrrolizine-7a(5H)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942603-57-8
Record name Tetrahydro-2-methylene-1H-pyrrolizine-7a(5H)-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942603-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-methylene-1H-pyrrolizine-7a(5H)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
Reactant of Route 2
(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
Reactant of Route 3
(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
Reactant of Route 4
(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
Reactant of Route 5
(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
Reactant of Route 6
(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol

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